molecular formula C9H12N2O B2384388 2-(Cyclobutylmethoxy)pyrimidine CAS No. 2189434-23-7

2-(Cyclobutylmethoxy)pyrimidine

Cat. No. B2384388
M. Wt: 164.208
InChI Key: GAAIFOQZJBGSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclobutylmethoxy)pyrimidine (CBMP) is a pyrimidine derivative that has gained significant interest in scientific research due to its unique chemical and biological properties. It is used for research and development . The chemical formula of CBMP is C9H12N2O and it has a molecular weight of 164.208.

Scientific Research Applications

DNA Repair and Photolyase Function

2-(Cyclobutylmethoxy)pyrimidine is notably associated with the function of DNA photolyase. This enzyme repairs DNA by utilizing visible light to break the cyclobutane ring of the dimer, formed as a result of UV radiation. This process is crucial for maintaining DNA integrity and preventing mutations that could lead to diseases like skin cancer (Sancar, 1994).

Antiviral Research

This compound is also significant in antiviral research. Studies have shown that derivatives where cyclobutyl groups are introduced have shown improved antiviral potency against both types A and B influenza virus (Hisaki et al., 1999).

Herbicidal Activity

In agricultural sciences, compounds with a cyclopropylmethoxy group in the pyrimidine nucleus, closely related to 2-(Cyclobutylmethoxy)pyrimidine, have demonstrated valuable herbicidal activity. This application is particularly effective in crops like cotton and sunflower (Krämer, 1997).

Photophysical Studies

Research on the photophysical aspects of pyrimidine dimerisation, which includes cyclobutane pyrimidine dimers, is crucial in understanding photochemical damage to DNA. These studies not only focus on DNA but also on the basic building blocks of DNA, enhancing knowledge about DNA damage and repair mechanisms (Cuquerella et al., 2011).

Anticancer Research

Modifications of pyrimidine derivatives, including those with cyclobutyl groups, have been studied for their potential as antitumor agents. This research indicates promising directions in cancer therapy (Kimura et al., 2006).

Fluorescent Probes in RNA Research

In molecular biology, pyrimidine derivatives are explored as fluorescent probes to study RNA structure and dynamics. This application is critical for understanding RNA's role in various biological processes and diseases (Tinsley & Walter, 2006).

Safety And Hazards

The safety data sheet for 2-(Cyclobutylmethoxy)pyrimidine indicates that it is not classified under the GHS classification . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to keep the substance away from heat/sparks/open flames/hot surfaces .

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes areas such as anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . The versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems, is highlighted .

properties

IUPAC Name

2-(cyclobutylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-8(4-1)7-12-9-10-5-2-6-11-9/h2,5-6,8H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAIFOQZJBGSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethoxy)pyrimidine

Citations

For This Compound
1
Citations
X Wei, C Zhang, Y Wang, Q Zhan, G Qiu… - European Journal of …, 2019 - Wiley Online Library
The transition metal‐free cross‐coupling reactions of cyanopyrimidines with aliphatic alcohols, thiols (or S‐alkylisothiourea salts) and amines, giving the corresponding …

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